molecular formula C26H16O6 B11767684 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 686773-84-2

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B11767684
CAS No.: 686773-84-2
M. Wt: 424.4 g/mol
InChI Key: PJVNNUVJKCWFRU-UHFFFAOYSA-N
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Description

It is known for its ability to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is particularly valuable in biological and chemical studies due to its high sensitivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the coupling of a hydroxyphenyl group with a xanthene derivative. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .

Scientific Research Applications

Structure and Solubility

The compound appears as an orange-red crystalline powder, demonstrating insolubility in water but solubility in organic solvents like ethanol and acetone. Its structural features contribute to its distinct fluorescence properties, making it an attractive candidate for various applications in biological and chemical research.

Biological Activities

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has been shown to exhibit various biological activities:

  • Fluorescent Probes : The compound's fluorescence properties allow it to be utilized as a probe for studying interactions between proteins and nucleic acids. This application is crucial for understanding molecular mechanisms in biological systems.
  • Antioxidant Properties : Research indicates that compounds with similar structures may exhibit antioxidant activities, suggesting potential applications in mitigating oxidative stress in biological systems.

Chemical Interactions

The compound interacts with various biological molecules, which can be leveraged for multiple applications:

  • Metal Ion Complexation : Its ability to form complexes with metal ions has been explored for applications in sensing technologies. This property can be utilized to develop sensors capable of detecting specific metal ions in environmental or biological samples.

Sensing Technologies

The unique properties of this compound make it suitable for use in advanced sensing technologies:

  • Fluorescent Sensors : The compound can be incorporated into sensor designs that utilize fluorescence changes to indicate the presence of target analytes, such as metal ions or specific biomolecules.

Case Study 1: Fluorescent Probes in Molecular Biology

A study demonstrated the use of this compound as a fluorescent probe to investigate protein-nucleic acid interactions. The compound's fluorescence intensity was shown to change upon binding to specific nucleic acids, providing insights into the binding mechanisms and affinities involved.

Case Study 2: Metal Ion Detection

Research has highlighted the effectiveness of this compound in detecting metal ions through fluorescence quenching mechanisms. In experiments, the addition of specific metal ions resulted in measurable changes in fluorescence intensity, indicating potential applications for environmental monitoring and biomedical diagnostics.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity for hROS and its resistance to light-induced autoxidation . This makes it a highly reliable and sensitive probe for detecting oxidative stress in various research applications.

Biological Activity

2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by its unique structure, which integrates elements of xanthene and benzoic acid. With a molecular formula of C26H16O6 and a molar mass of 432.4 g/mol, this compound exhibits notable fluorescence properties and has garnered attention for its diverse biological activities.

The compound appears as an orange-red crystalline powder, is insoluble in water but soluble in organic solvents like ethanol and acetone. Its fluorescence characteristics make it valuable in various scientific applications, particularly in biological and chemical research .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases .
  • Fluorescent Probe : Its unique fluorescence properties allow it to be utilized as a probe for studying interactions between proteins and nucleic acids. This application is particularly significant in biochemistry and molecular biology, where monitoring such interactions is essential for understanding cellular processes .
  • Metal Ion Complexation : The ability of this compound to form complexes with metal ions has been explored for applications in sensing technologies. These complexes can enhance the detection sensitivity of metal ions, making them useful in environmental monitoring and biomedical diagnostics .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:

  • A study demonstrated that the compound effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stress, indicating its potential protective role against cellular damage .
  • Another research highlighted its application as a fluorescent marker in live-cell imaging, allowing researchers to visualize cellular processes in real-time .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure SimilaritiesUnique Features
6-HydroxyxanthoneContains xanthone moietyLacks benzoic acid component
FluoresceinXanthene derivativeMore soluble in water; widely used as a dye
Rhodamine BXanthene structureStronger fluorescence; used primarily as a dye
2-(6-Hydroxyxanthen-9-yl)benzoic acidSimilar core structureLacks hydroxyphenoxy group

This table illustrates that while there are similar compounds, the unique combination of functional groups in this compound contributes to its distinct properties and applications in research .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cell Culture Studies : In vitro experiments have shown that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cell lines, suggesting potential neuroprotective effects.
  • Animal Models : In vivo studies using rodent models have reported that administration of the compound mitigated inflammation and oxidative damage following induced injuries, highlighting its therapeutic potential .

Properties

CAS No.

686773-84-2

Molecular Formula

C26H16O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30)

InChI Key

PJVNNUVJKCWFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O

Origin of Product

United States

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